

The 3-Amino-1H-Indazole Scaffold: A Privileged Motif for Kinase Inhibition

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Compound of Interest

Compound Name: *1-Methyl-1H-indazol-3-amine*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

The **1-methyl-1H-indazol-3-amine** core, and more broadly the 3-amino-1H-indazole scaffold, has emerged as a significant pharmacophore in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. While direct biological target data for the specific molecule **1-methyl-1H-indazol-3-amine** is limited in publicly available literature, extensive research on its derivatives highlights the critical role of the 3-amino-1H-indazole moiety as a "hinge-binding" motif. This guide provides an in-depth overview of the known biological targets of derivatives of **1-methyl-1H-indazol-3-amine**, focusing on the quantitative data, experimental methodologies, and associated signaling pathways. The 3-amino group of the indazole core is predicted to interact with the hinge region of kinases, a critical component of the ATP-binding pocket, thereby conferring inhibitory activity.^[1]

Key Biological Targets: A Focus on Protein Kinases

Derivatives of the 3-amino-1H-indazole scaffold have been shown to inhibit a range of protein kinases, many of which are implicated in cancer and other diseases. The primary targets identified are receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

Primary Kinase Targets

- FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[\[2\]](#) The 3-amino-1H-indazole scaffold is a key component in several potent FLT3 inhibitors.[\[1\]](#)[\[3\]](#)
- Platelet-Derived Growth Factor Receptor Alpha (PDGFR α): A receptor tyrosine kinase involved in cell growth and proliferation. Mutations in PDGFR α are associated with various cancers.[\[1\]](#)[\[3\]](#)
- c-Kit: A receptor tyrosine kinase crucial for the development of certain cell types, and a target in various cancers.[\[1\]](#)[\[3\]](#)
- BCR-ABL: A fusion protein with constitutive tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML).[\[4\]](#)

Other Identified Kinase Targets

Beyond the primary targets, derivatives of 3-amino-1H-indazole have demonstrated inhibitory activity against a broader spectrum of kinases, including:

- Phosphoinositide-dependent kinase-1 (PDK1)[\[5\]](#)[\[6\]](#)
- Anaplastic Lymphoma Kinase (ALK)[\[1\]](#)
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[\[1\]](#)
- Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[\[7\]](#)
- Aurora A Kinase[\[7\]](#)

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of 3-amino-1H-indazole derivatives is typically quantified by IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. The following tables summarize the available quantitative data for representative derivatives.

Table 1: Inhibitory Activity of 3-Amino-1H-indazol-6-yl-benzamide Derivatives[\[1\]](#)

Compound	Target Cellular Assay	EC50 (nM)
4	MOLM13 (FLT3)	5
PDGFR α -T674M-Ba/F3	17	
Kit-T670I-Ba/F3	198	
11	MOLM13 (FLT3)	3
PDGFR α -T674M-Ba/F3	9	
Kit-T670I-Ba/F3	125	
22 (Methyl analog)	MOLM13 (FLT3)	2
PDGFR α -T674M-Ba/F3	4	
Kit-T670I-Ba/F3	>1000	

Table 2: Inhibitory Activity of a Pan-BCR-ABL Inhibitor with a 3-Amino-1H-indazole Core[4]

Compound	Target Kinase/Cell Line	IC50/GI50 (nM)
AKE-72 (5)	BCR-ABL (Wild-Type)	< 0.5
BCR-ABL (T315I mutant)	9	
K-562 (CML cell line)	< 10 (GI50)	

Experimental Protocols

The identification and characterization of the biological targets of 3-amino-1H-indazole derivatives involve a range of biochemical and cell-based assays.

Kinase Inhibition Assays (Biochemical)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

- ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test

compound indicates inhibition.

- Protocol:
 - Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP in a kinase reaction buffer.
 - Add the test compound at various concentrations.
 - Incubate the mixture to allow the kinase reaction to proceed.
 - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase-based reaction that produces light.
 - Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
 - Calculate IC₅₀ values by plotting the luminescence signal against the compound concentration.^[8]

Kinome-wide Profiling

To assess the selectivity of a compound, it is often screened against a large panel of kinases.

- KINOMEscan™ Assay: This is a competition binding assay that quantitatively measures the interaction of a compound with a large number of kinases.
 - Protocol:
 - Kinases are tagged with a DNA label and incubated with the test compound and an immobilized, active-site directed ligand.
 - The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

- A lower amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.
- The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control.[9][10][11]

Cellular Proliferation Assays

These assays determine the effect of a compound on the growth and viability of cancer cell lines that are dependent on the activity of the target kinase.

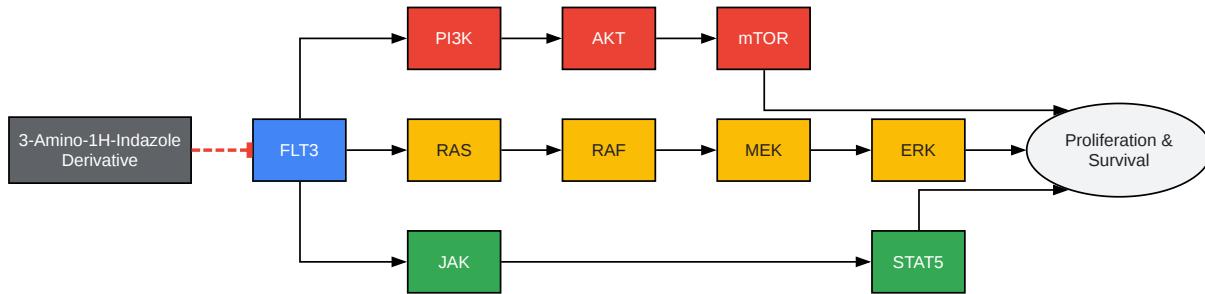
- MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
 - Protocol:
 - Seed cancer cell lines (e.g., MOLM13 for FLT3, Ba/F3 cells engineered to express a specific kinase) in 96-well plates.
 - Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
 - Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
 - Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
 - Calculate EC50 values by plotting the percentage of viable cells against the compound concentration.[12][13]

Signaling Pathways and Experimental Workflows

The inhibition of kinases by 3-amino-1H-indazole derivatives disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5, promoting cell survival and proliferation in AML. [5][14][15][16][17]

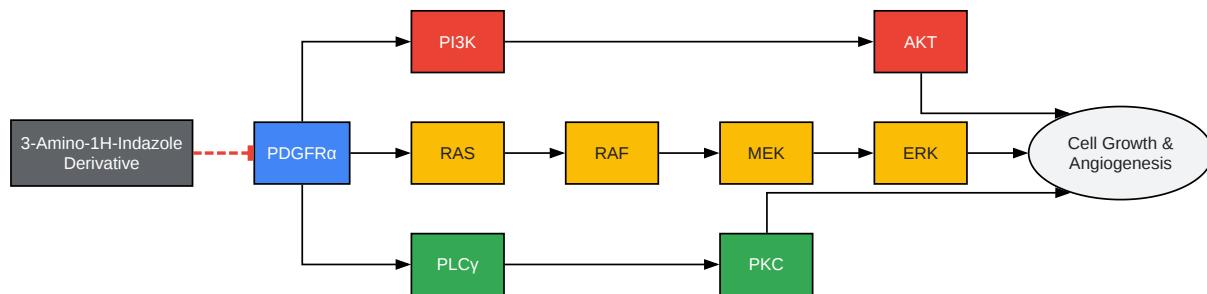


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Caption: FLT3 Signaling Pathway and Inhibition.

PDGFR α Signaling Pathway

Activation of PDGFR α triggers downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which are involved in cell growth and angiogenesis. [4][18][19][20][21]

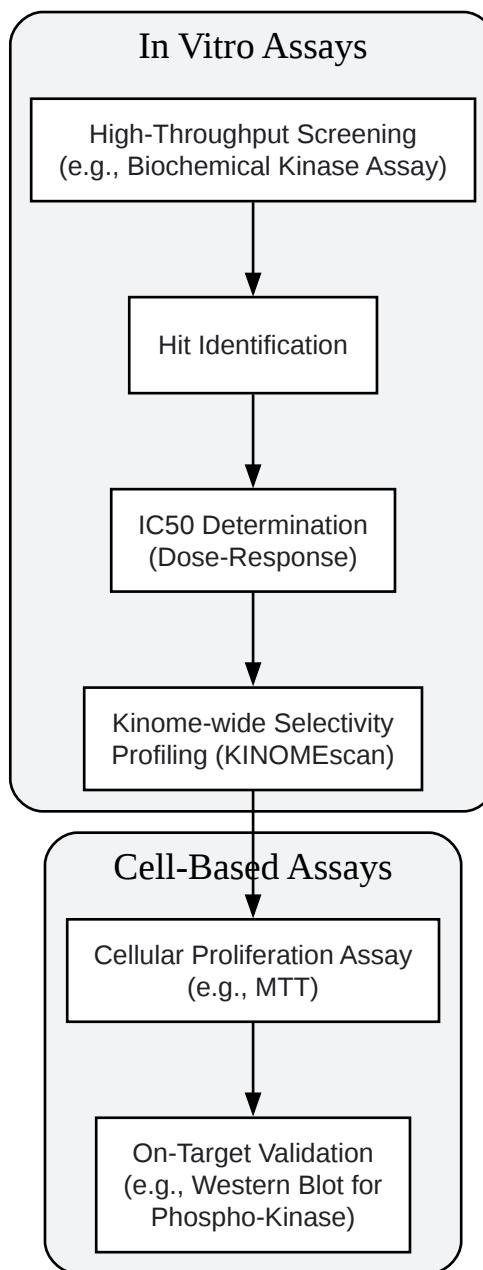


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Caption: PDGFRα Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing a kinase inhibitor typically follows a structured workflow, from initial screening to in-depth cellular analysis.



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Caption: Kinase Inhibitor Profiling Workflow.

Conclusion

The 3-amino-1H-indazole scaffold represents a highly versatile and effective starting point for the design of potent kinase inhibitors. While data on the specific molecule **1-methyl-1H-indazol-3-amine** is sparse, the wealth of information on its derivatives underscores the

importance of this chemical motif in targeting key kinases involved in cancer. The primary targets identified are FLT3, PDGFR α , c-Kit, and BCR-ABL, with numerous other kinases also showing susceptibility to inhibition. The experimental protocols outlined provide a robust framework for the identification and characterization of novel inhibitors based on this privileged scaffold. Further exploration of the structure-activity relationships of 3-amino-1H-indazole derivatives will undoubtedly lead to the development of new and improved targeted therapies.

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